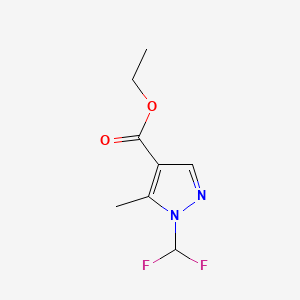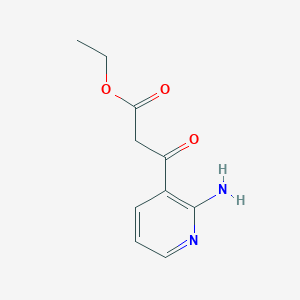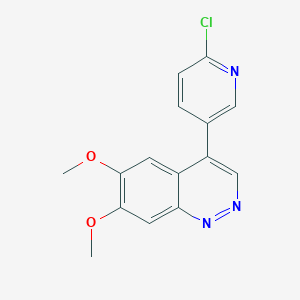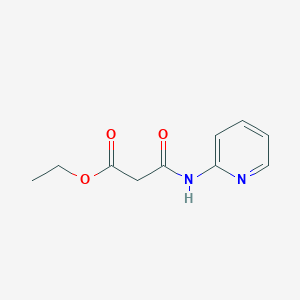
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a chemical compound with the molecular formula C8H10F2N2O2. It is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals . The presence of the difluoromethyl group in its structure enhances its chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the Claisen condensation reaction, where an enolate salt is acidified after removing starting materials and byproducts . The ring-closure reaction is promoted using sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) . This process effectively removes regioisomers formed as byproducts, eliminating the need for recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing cost efficiency and reducing waste. The process includes drying alkyl difluoroacetoacetate and its analogs before use in the next step by reacting trialkyl orthoformate with residual water . This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or activation of specific biochemical pathways . This interaction can result in various biological effects, such as enzyme inhibition or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.
Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate: This compound has a difluorophenyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance of stability and reactivity, making it suitable for various applications .
Propriétés
Formule moléculaire |
C8H10F2N2O2 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
ethyl 1-(difluoromethyl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-7(13)6-4-11-12(5(6)2)8(9)10/h4,8H,3H2,1-2H3 |
Clé InChI |
RTYHUMLKRMFHKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)


![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)

